molecular formula C15H17NO B11749577 1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine

1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine

Cat. No.: B11749577
M. Wt: 227.30 g/mol
InChI Key: DXEHWMCHHBUTNW-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine is an organic compound with the molecular formula C16H19NO It is characterized by the presence of a phenylmethanamine group attached to a dimethylphenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine typically involves the reaction of 2,4-dimethylphenol with 4-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine can be compared with other similar compounds, such as:

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-Methoxy-5-((phenylamino)methyl)phenol

These compounds share structural similarities but differ in their functional groups and specific chemical properties

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

[4-(2,4-dimethylphenoxy)phenyl]methanamine

InChI

InChI=1S/C15H17NO/c1-11-3-8-15(12(2)9-11)17-14-6-4-13(10-16)5-7-14/h3-9H,10,16H2,1-2H3

InChI Key

DXEHWMCHHBUTNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)CN)C

Origin of Product

United States

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